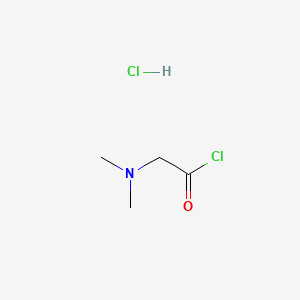

Clorhidrato de cloruro de 2-(Dimetilamino)acetilo

Descripción general

Descripción

2-(Dimethylamino)acetyl chloride hydrochloride is a compound that is closely related to the genotoxic impurity 2-Dimethylaminoethyl chloride hydrochloride (DMC HCl) and dimethylaminopropyl chloride, hydrochloride. These compounds are used in various industrial and research applications, including as intermediates in the synthesis of pharmaceuticals, agricultural chemicals, photographic chemicals, and as biochemical reagents for enzyme and other studies .

Synthesis Analysis

The synthesis of related compounds such as DMC HCl involves processes that require careful control and quantification due to their genotoxic nature. The synthesis of these compounds is not detailed in the provided papers, but they are typically produced through alkylation reactions, which may involve the use of Grignard reagents or other types of chemical reactions .

Molecular Structure Analysis

While the exact molecular structure analysis of 2-(Dimethylamino)acetyl chloride hydrochloride is not provided, it is structurally similar to DMC HCl and dimethylaminopropyl chloride, hydrochloride, which contain dimethylamino groups attached to a chloride hydrochloride moiety. These structures are important for their reactivity and function as intermediates in various chemical reactions .

Chemical Reactions Analysis

Compounds like dimethylaminopropyl chloride, hydrochloride act as alkylating agents in chemical reactions, including Grignard reactions. These reactions are essential for the synthesis of a wide range of products, from pharmaceuticals to agricultural chemicals. The reactivity of the chloride hydrochloride group with various nucleophiles is a key aspect of these compounds' chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Dimethylamino)acetyl chloride hydrochloride are not explicitly discussed in the provided papers. However, related compounds like DMC HCl have been quantified using GCMS methods due to their challenging quantification at ppm levels in active pharmaceutical ingredients. The developed GCMS method for DMC HCl was validated and found to be specific, linear, accurate, precise, and robust, which suggests that similar methods could be applied to 2-(Dimethylamino)acetyl chloride hydrochloride for its quantification and analysis . Additionally, toxicity studies of dimethylaminopropyl chloride, hydrochloride in rats and mice have shown that it can cause increased incidences of goblet cell hypertrophy in the nose of male rats and increased serum bile acid concentrations in both male and female rats, indicating the importance of understanding the toxicological properties of these compounds .

Aplicaciones Científicas De Investigación

Intermediario para la Síntesis Orgánica

Este compuesto es ampliamente utilizado como intermediario en la síntesis orgánica. Sirve como reactivo de partida para diversos procesos sintéticos, incluyendo la síntesis de productos farmacéuticos como el hidroxinaptoato de befenio y el diltiazem, así como antihistamínicos como la mepiramina y la feniltoloxamina .

Síntesis de Agentes Antituberculosos

Se ha utilizado en la síntesis de análogos de calcones lipofílicas, que actúan como agentes antituberculosos. Esto incluye su aplicación en la síntesis de benzo[h]quinazolinas sustituidas, que han demostrado potencial como agentes antituberculosos .

Intermediario Farmacéutico

Como intermediario farmacéutico, el clorhidrato de cloruro de 2-(Dimetilamino)acetilo está involucrado en varias etapas del desarrollo y producción de fármacos. Su papel es crucial en la formación de principios farmacéuticos activos (API) que contribuyen a la eficacia de los fármacos .

Formación de Polimerosomas Sensibles a Estímulos

Las investigaciones indican que los derivados de este compuesto se pueden utilizar para formar polimerosomas sensibles a estímulos. Estos polimerosomas pueden precipitar a temperaturas más altas debido al comportamiento de baja temperatura crítica de solución (LCST) de ciertos bloques como el poli[2-(dimetilamino)etil metacrilato] (PDMAEMA) .

Síntesis de Nanogeles de Redes Interpenetrantes

El compuesto ha sido implicado en la síntesis de nanogeles de redes interpenetrantes compuestos por biopolímero de alginato como una red y PDMAEMA como otra. Estos nanogeles se producen mediante técnicas de polimerización de miniemulsión inversa y tienen posibles aplicaciones en sistemas de administración de fármacos .

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is known to be used as an intermediate in organic synthesis , suggesting that it may interact with its targets through chemical reactions to form new compounds.

Action Environment

The action, efficacy, and stability of 2-(Dimethylamino)acetyl chloride hydrochloride can be influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored under inert gas at 2-8°C . These conditions can affect the compound’s stability and, consequently, its action and efficacy.

Análisis Bioquímico

Biochemical Properties

2-(Dimethylamino)acetyl chloride hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as acetyltransferases, which facilitate the transfer of acetyl groups to specific substrates . This compound can also interact with proteins and other biomolecules through covalent bonding, leading to modifications that can alter their function and activity .

Cellular Effects

2-(Dimethylamino)acetyl chloride hydrochloride has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the activity of transcription factors, leading to changes in gene expression patterns . Additionally, this compound can impact cellular metabolism by modifying enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of 2-(Dimethylamino)acetyl chloride hydrochloride involves its ability to form covalent bonds with biomolecules. This compound can act as an acetylating agent, transferring acetyl groups to specific amino acid residues on proteins . This modification can lead to changes in protein structure and function, potentially inhibiting or activating enzyme activity . Additionally, the acetylation of transcription factors can result in altered gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Dimethylamino)acetyl chloride hydrochloride can change over time due to its stability and degradation properties. This compound is sensitive to moisture and should be stored in a dry, well-ventilated place . Over time, it may degrade, leading to a decrease in its effectiveness in biochemical reactions . Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of 2-(Dimethylamino)acetyl chloride hydrochloride vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and enzyme activity . Toxic or adverse effects have been observed at high doses, including damage to organs and tissues . It is important to carefully control the dosage to avoid these harmful effects .

Metabolic Pathways

2-(Dimethylamino)acetyl chloride hydrochloride is involved in various metabolic pathways, including those related to acetylation reactions . It interacts with enzymes such as acetyltransferases, which facilitate the transfer of acetyl groups to specific substrates . This compound can also affect metabolic flux and metabolite levels by modifying enzymes involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, 2-(Dimethylamino)acetyl chloride hydrochloride is transported and distributed through interactions with transporters and binding proteins . These interactions can influence its localization and accumulation in specific cellular compartments . The compound’s distribution can affect its activity and function, as well as its potential toxicity .

Subcellular Localization

The subcellular localization of 2-(Dimethylamino)acetyl chloride hydrochloride is influenced by targeting signals and post-translational modifications . These factors can direct the compound to specific compartments or organelles within the cell . The localization of this compound can impact its activity and function, as well as its interactions with other biomolecules .

Propiedades

IUPAC Name |

2-(dimethylamino)acetyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO.ClH/c1-6(2)3-4(5)7;/h3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVAXDKDOPWPFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90553914 | |

| Record name | N,N-Dimethylglycyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60853-81-8 | |

| Record name | N,N-Dimethylglycyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)acetyl chloride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

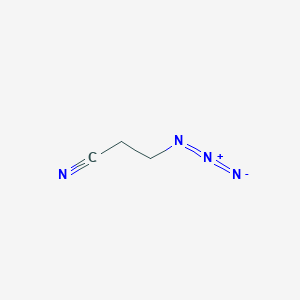

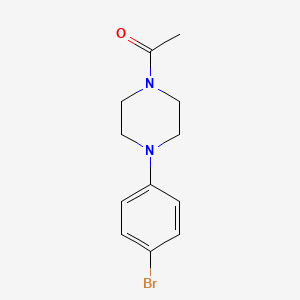

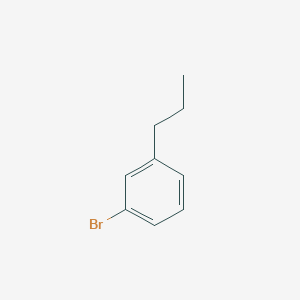

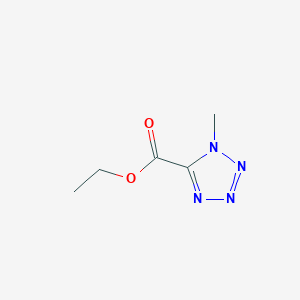

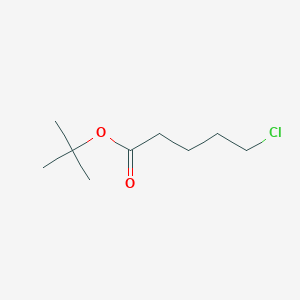

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

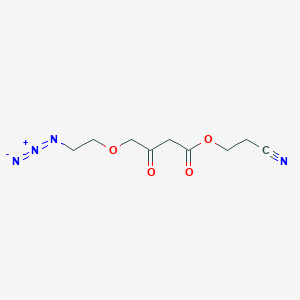

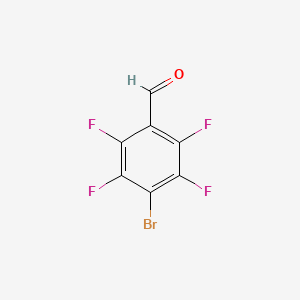

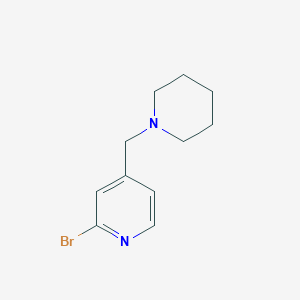

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1339692.png)

![2-[2-(Phenylmethoxycarbonylamino)hexanoylamino]acetic acid](/img/structure/B1339704.png)

![(2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone](/img/structure/B1339714.png)